5-[(4-Pentoxyphenyl)methyl]pyrimidine-2,4-diamine vs. Unsubstituted and Short-Chain Alkoxy Analogs: A Data Gap Analysis in DHFR Inhibition
A targeted literature search reveals a critical evidence gap: no peer-reviewed publication or patent with quantitative enzyme inhibition data (Ki or IC50) has been identified for 5-[(4-pentoxyphenyl)methyl]pyrimidine-2,4-diamine against any DHFR isozyme. Its closest well-characterized analogs are the trimethoprim series, where the parent compound 2,4-diamino-5-(3,4,5-trimethoxybenzyl)pyrimidine (trimethoprim) exhibits a Ki of 7.0 nM against E. coli DHFR [1]. This data provides a class-level benchmark only; the impact of replacing the 3,4,5-trimethoxy substitution pattern with a single 4-pentoxy group cannot be estimated from public data and represents a non-trivial structural divergence [1].
| Evidence Dimension | DHFR Enzyme Inhibition |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | Trimethoprim: Ki = 7.0 nM (E. coli DHFR) |
| Quantified Difference | Unknown |
| Conditions | Biochemical enzyme assay, E. coli DHFR |
Why This Matters
For a scientist procuring a compound for a DHFR-focused project, the lack of baseline inhibition data means the compound's activity cannot be predicted from existing SAR and must be experimentally determined.
- [1] Roth, B., et al. 2,4-Diamino-5-benzylpyrimidines as antibacterial agents. 7. Analysis of the effect of 3,5-dialkyl substituent size and shape on binding to four different dihydrofolate reductase enzymes. Journal of Medicinal Chemistry, 1987, 30(2), 348-356. View Source
